CYP2A6 Inhibition: 10-Fold Greater Potency and >60-Fold Selectivity Over Other P450s vs. Methoxsalen
Tranylcypromine is a highly potent and selective inhibitor of human CYP2A6. In a comparative in vitro study using cDNA-expressing microsomes, TCP inhibited CYP2A6 with a Ki of 0.08 μM [1]. This represents a 10-fold higher potency than the well-known CYP2A6 inhibitor methoxsalen (Ki = 0.8 μM) under the same assay conditions [1]. Furthermore, TCP's inhibition of CYP2A6 was 60- to 5000-fold more potent relative to its inhibition of other major P450 enzymes (CYP1A2, 2B6, 2C9, 2C19, 2D6, 2E1, 3A4), a selectivity window that is substantially larger than that observed for methoxsalen (3.5- to 94-fold) [1].
| Evidence Dimension | CYP2A6 inhibition potency (Ki) and selectivity over other P450s |
|---|---|
| Target Compound Data | Ki = 0.08 μM; 60- to 5000-fold greater potency for CYP2A6 relative to other P450s |
| Comparator Or Baseline | Methoxsalen: Ki = 0.8 μM; 3.5- to 94-fold greater potency for CYP2A6 relative to other P450s |
| Quantified Difference | 10-fold lower Ki (higher potency); ~17- to 53-fold higher selectivity |
| Conditions | cDNA-expressing human P450 microsomes, coumarin 7-hydroxylation assay |
Why This Matters
This data establishes tranylcypromine as the more potent and selective tool compound for experimental CYP2A6 inhibition, essential for researchers studying nicotine metabolism or drug-drug interactions involving this pathway.
- [1] Taavitsainen P, et al. Evaluation of methoxsalen, tranylcypromine, and tryptamine as specific and selective CYP2A6 inhibitors in vitro. J Pharmacol Exp Ther. 2025;392(1):100010. doi:10.1016/j.jpet.2024.100010. View Source
